molecular formula C11H16N2O4S B6284085 (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid CAS No. 2648920-65-2

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

Cat. No. B6284085
CAS RN: 2648920-65-2
M. Wt: 272.3
InChI Key:
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Description

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid, commonly referred to as (2R)-3-CMCPA, is an organic compound with a molecular formula of C9H13NO4S. It is a white crystalline solid that is soluble in water and has a melting point of 230-232°C. (2R)-3-CMCPA is an important compound in the field of organic chemistry due to its diverse range of applications in various scientific research areas.

Scientific Research Applications

((2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid)-3-CMCPA has been extensively used in the field of medicinal chemistry due to its ability to act as a ligand for various biological receptors. It has been used as an agonist for the human muscarinic acetylcholine receptor, as well as for the human serotonin 5-HT2A receptor. (this compound)-3-CMCPA has also been used in the study of the structure-activity relationship of various drugs and chemicals.

Mechanism of Action

((2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid)-3-CMCPA binds to muscarinic acetylcholine receptors and serotonin 5-HT2A receptors, which are both G-protein coupled receptors (GPCRs). When the compound binds to the receptor, it activates the G-protein, which in turn activates various downstream signaling pathways. This leads to changes in the activity of various enzymes and ion channels, which ultimately results in the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects
(this compound)-3-CMCPA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of intracellular calcium in cells, as well as to inhibit the enzyme acetylcholinesterase. This can lead to increased levels of acetylcholine in the body, which can cause increased muscle contraction and increased heart rate. Additionally, (this compound)-3-CMCPA has been shown to have anxiolytic and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

((2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid)-3-CMCPA is an advantageous compound to use in laboratory experiments due to its relatively low cost and high solubility in water. Additionally, it is a relatively stable compound and has a wide range of applications in various scientific fields. However, it is important to note that (this compound)-3-CMCPA is not approved for human consumption and should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for research using ((2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid)-3-CMCPA. These include further exploration of its effects on the muscarinic acetylcholine and serotonin 5-HT2A receptors, as well as its effects on other GPCRs. Additionally, further research into its effects on cognitive processes, such as learning and memory, would be beneficial. Finally, further research into its potential therapeutic applications, such as its use as an anxiolytic or anti-depressant drug, could be beneficial.

Synthesis Methods

((2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid)-3-CMCPA can be synthesized from the reaction of 1-cyano-1-methylcyclopropane and 2-acetamidopropanoic acid in the presence of a base. The reaction is carried out in aqueous solution at a temperature of 50-60°C for 1-2 hours. The yield of the reaction can be increased by adding a small amount of p-toluenesulfonic acid to the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylacetonitrile", "Methanesulfinic acid", "2-Acetamidopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Sodium cyanide", "Sodium methoxide", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of (1-cyanomethyl)cyclopropane - Cyclopropylacetonitrile is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then treated with sodium azide to form the corresponding azide. Reduction of the azide with sodium borohydride yields (1-cyanomethyl)cyclopropane.", "Step 2: Synthesis of (1-cyanomethyl)cyclopropane methanesulfinate - (1-cyanomethyl)cyclopropane is reacted with methanesulfinic acid in the presence of sodium methoxide to form (1-cyanomethyl)cyclopropane methanesulfinate.", "Step 3: Synthesis of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid - (1-cyanomethyl)cyclopropane methanesulfinate is reacted with 2-acetamidopropanoic acid in the presence of sodium carbonate and water to form the target compound, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid." ] }

CAS RN

2648920-65-2

Molecular Formula

C11H16N2O4S

Molecular Weight

272.3

Purity

91

Origin of Product

United States

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